BenchChemオンラインストアへようこそ!

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline (CAS 1220630-55-6) is a fluorinated aromatic amine building block with molecular formula C₉H₇F₃N₄ and molecular weight 228.17 g/mol. It features a 1,2,4-triazole ring linked through the N1 position to the meta-position of an aniline ring that also bears a meta-trifluoromethyl (-CF₃) substituent.

Molecular Formula C9H7F3N4
Molecular Weight 228.17 g/mol
CAS No. 1220630-55-6
Cat. No. B6322820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline
CAS1220630-55-6
Molecular FormulaC9H7F3N4
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)N2C=NC=N2)C(F)(F)F
InChIInChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-5-14-4-15-16/h1-5H,13H2
InChIKeySXNPXCWFPPODLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline (CAS 1220630-55-6): A Regiochemically Defined Triazole-Aniline Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline (CAS 1220630-55-6) is a fluorinated aromatic amine building block with molecular formula C₉H₇F₃N₄ and molecular weight 228.17 g/mol [1]. It features a 1,2,4-triazole ring linked through the N1 position to the meta-position of an aniline ring that also bears a meta-trifluoromethyl (-CF₃) substituent [2]. The compound is cataloged under PubChem CID 59313894 and MDL MFCD15524472, with computed XLogP3 of 1.9, topological polar surface area (TPSA) of 56.7 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. Commercially, it is typically supplied at ≥95% purity and stored long-term in cool, dry conditions .

Why Generic Substitution Fails for 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline: Regiochemistry, Hydrogen-Bonding Profile, and Synthetic Accessibility Dictate Selection


Among the isomeric family of trifluoromethyl-triazole-aniline building blocks (sharing the formula C₉H₇F₃N₄ and MW 228.17), generic interchange is precluded by three factors. First, the N1-linked triazole in the target compound (CAS 1220630-55-6) presents a fundamentally different hydrogen-bond donor/acceptor profile—1 HBD / 6 HBA—compared to the C3-linked regioisomer (CAS 1249956-08-8), which offers 2 HBD / 3 HBA [1][2]. Second, the N1-linked regioisomer exhibits a lower TPSA (56.7 vs. 67.59 Ų) and slightly lower computed logP (1.9 vs. 2.07), parameters that directly influence membrane permeability and pharmacokinetic behavior in downstream candidates [1]. Third, the aniline NH₂ group at the meta position relative to the triazole in the target compound provides a distinct vector for further functionalization (e.g., amide coupling, diazotization, or Buchwald–Hartwig amination) that is geometrically inaccessible in the ortho-triazole positional isomer (CAS 438019-67-1) . These differences are not merely structural curiosities; they govern which patent scaffold space a building block can address and which biological targets its derived compounds can engage.

Quantitative Differentiation Evidence for 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline vs. Closest Analogs


Hydrogen-Bond Donor Count: N1-Linked Triazole (1 HBD) vs. C3-Linked Triazole Regioisomer (2 HBD)

The target compound (CAS 1220630-55-6) possesses exactly one hydrogen-bond donor (the aniline NH₂) because the triazole is attached through N1, leaving no free NH on the triazole ring. In contrast, the C3-linked regioisomer 3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline (CAS 1249956-08-8) has an additional H-bond donor from the triazole NH, yielding a total of 2 HBD [1][2]. This one-donor difference is critical in fragment-based drug design, where hydrogen-bond donor count is a key determinant of oral bioavailability and CNS penetration according to Lipinski's and related rules [3].

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

Topological Polar Surface Area (TPSA): 56.7 Ų vs. 67.59 Ų for the C3-Linked Regioisomer

The target compound has a computed TPSA of 56.7 Ų (PubChem), whereas the C3-linked regioisomer CAS 1249956-08-8 has a reported TPSA of 67.59 Ų (ChemScene) [1]. The ~11 Ų lower TPSA of the N1-linked isomer places it further below the commonly cited 60–70 Ų threshold associated with favorable oral absorption, and below the ~90 Ų ceiling often invoked for passive blood-brain barrier penetration [2].

ADME prediction Blood-brain barrier penetration Physicochemical profiling

Lipophilicity (XLogP3): 1.9 vs. 2.07 for the C3-Linked Regioisomer

The target compound has a PubChem-computed XLogP3 of 1.9, while the C3-linked regioisomer CAS 1249956-08-8 is reported with a LogP of 2.0727 [1]. The ΔlogP of approximately −0.17 indicates that the N1-linked isomer is marginally less lipophilic, which may translate to improved aqueous solubility and reduced non-specific protein binding in downstream biological assays [2].

Lipophilicity optimization Ligand efficiency metrics Solubility prediction

Scaffold Alignment with the α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator (PAM) Patent Class

The 3-aniline-5-aryl-1,2,4-triazole scaffold, for which 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline serves as a direct synthetic precursor, is explicitly claimed in patent WO2007118900 (Janssen Pharmaceutica / BioFocus DPI) as positive allosteric modulators of the α7 nicotinic acetylcholine receptor [1][2]. The N1-linked triazole connectivity present in the target compound is the exact regioisomeric form embedded in the Markush structures of this patent family. The C3-linked regioisomer (CAS 1249956-08-8) and the 4-triazole isomer (CAS 1368387-49-8) are structurally excluded from this specific patent class because the triazole attachment point determines whether the derived compound can adopt the requisite binding conformation at the α7 receptor allosteric site [2].

Neuroscience drug discovery Nicotinic receptor modulation Positive allosteric modulators

Triazole Regiochemistry as a Determinant of Biological Target Engagement: Evidence from VEGFR2 Kinase Inhibition Data on Triazol-3-yl Aniline Derivatives

BindingDB data for triazol-3-yl aniline derivatives (structurally related but not identical to the target compound) show IC₅₀ values of 62 nM and 110 nM against VEGFR2 and VEGFR1, respectively, demonstrating that the triazole-aniline scaffold engages kinase ATP-binding sites at the nanomolar level [1]. While these values were obtained for C3-linked triazole derivatives (not the target N1-linked compound), they establish a quantitative baseline for the scaffold class [1]. No equivalent public binding data are available for the N1-linked regioisomer series. However, since the N1 vs. C3 attachment alters both the H-bond donor/acceptor profile (1 HBD vs. 2 HBD) and the vector of the triazole relative to the aniline, the target compound is predicted to yield distinct kinase selectivity profiles compared to the C3-linked analogs [2]. This represents an opportunity for scaffold-hopping or selectivity-tuning programs.

Kinase inhibitor design VEGFR2 Structure-activity relationships

Commercial Purity Specifications: ≥95% for Target Compound; Comparator Availability and Pricing Context

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline is commercially supplied by multiple vendors (AKSci, CymitQuimica/Fluorochem, AmayBio, WanviBio) at a minimum purity specification of 95% . The C3-linked regioisomer (CAS 1249956-08-8) is typically offered at higher purity (97–98%) from vendors including AKSci, ChemScene, and Leyan . The ortho-triazole positional isomer (CAS 438019-67-1) has a reported purity range of 95–98% depending on supplier . This purity landscape means that researchers requiring ≥97% purity for sensitive applications (e.g., biophysical assays, crystallography) may find the C3-linked isomer more readily available at higher grades, while the target compound at 95% remains suitable for most synthetic chemistry applications including library synthesis and SAR exploration.

Chemical procurement Building block sourcing Quality specifications

Optimal Procurement and Research Application Scenarios for 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline


Synthesis of α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs) for CNS Drug Discovery

Programs targeting the α7 nAChR allosteric site should prioritize the N1-linked target compound as the core building block, given its direct structural alignment with the 3-aniline-5-aryl-1,2,4-triazole scaffold claimed in the Janssen/BioFocus patent family (WO2007118900, US8853206B2) [1]. The lower TPSA (56.7 Ų) and single HBD of the target compound are consistent with CNS drug-like property space and may translate into improved brain penetration in derived PAM candidates [2].

Kinase Inhibitor Library Synthesis and Scaffold-Hopping Campaigns

The N1-linked triazole-aniline building block offers a distinct H-bond donor/acceptor profile (1 HBD / 6 HBA) compared to the more commonly explored C3-linked regioisomer (2 HBD / 3 HBA). This difference supports its use in scaffold-hopping or kinase selectivity-tuning libraries, where varying the triazole connectivity can alter ATP-binding site complementarity. The nanomolar VEGFR inhibition (IC₅₀ 62–110 nM) reported for C3-linked triazole-anilines provides a quantitative activity benchmark for the scaffold class, motivating parallel exploration of the N1-linked series [3].

Agrochemical Intermediate Synthesis for Fungicide Development Programs

1,2,4-Triazole derivatives represent one of the most important classes of agricultural fungicides, targeting sterol 14α-demethylase (CYP51) in fungal pathogens. The target compound's N1-linked triazole, combined with its free aniline handle, makes it a versatile intermediate for constructing extended triazole-antifungal candidates with medium- or long-arm extensions designed to occupy the CYP51 access channel [4]. The electron-withdrawing CF₃ group enhances metabolic stability, a desirable feature in agrochemical lead optimization [5].

Physicochemical Property-Driven Fragment Library Design

For fragment-based drug discovery (FBDD) collections, the target compound (MW 228.17, XLogP3 1.9, TPSA 56.7 Ų, 1 HBD, 1 rotatable bond) falls squarely within 'Rule of Three' guidelines for fragment libraries. Its computed property profile—specifically the lower TPSA and lipophilicity versus the C3-linked isomer—makes it a preferred entry for fragment collections biased toward CNS or orally bioavailable chemotypes [2]. The aniline NH₂ and triazole N atoms provide multiple vectors for fragment growing, merging, or linking strategies.

Quote Request

Request a Quote for 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.